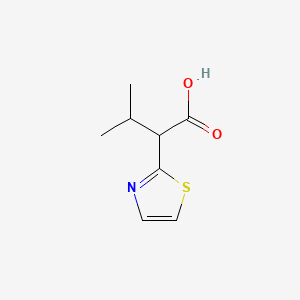

3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

3-methyl-2-(1,3-thiazol-2-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)6(8(10)11)7-9-3-4-12-7/h3-6H,1-2H3,(H,10,11) |

InChI Key |

IWRGTUIWEBJDLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC=CS1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Methyl 2 1,3 Thiazol 2 Yl Butanoic Acid Structure

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. A full analysis of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid would require a suite of NMR experiments to assign all proton and carbon signals and to confirm the connectivity of the molecule.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification and purity assessment of a synthesized compound.

For this compound (Structure: C₈H₁₁NO₂S), the expected signals in the ¹H NMR spectrum would include:

A doublet for the two diastereotopic methyl groups of the isopropyl moiety.

A multiplet for the methine proton of the isopropyl group.

A doublet for the proton on the alpha-carbon (the carbon attached to both the thiazole (B1198619) ring and the carboxyl group).

Two distinct signals, likely doublets, for the two protons on the thiazole ring.

A broad singlet for the acidic proton of the carboxylic acid group.

The ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule:

The carbonyl carbon of the carboxylic acid, typically found far downfield (170-185 ppm).

Carbons of the thiazole ring. asianpubs.org

The alpha-carbon and the methine carbon of the isopropyl group.

The two methyl carbons of the isopropyl group.

However, specific, experimentally-derived chemical shift data and coupling constants for this compound are not available in published literature, preventing the creation of a definitive data table.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, several two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to establish the connectivity within the isopropyl group and to correlate the alpha-proton with the methine proton of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the alpha-proton to the carbons of the thiazole ring and the carbonyl carbon.

Detailed correlation data from these 2D NMR experiments for this compound has not been reported.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure of materials in their solid form. It can provide information about different crystalline forms (polymorphs), molecular packing, and intermolecular interactions. A solid-state NMR analysis of this compound could reveal details about its crystalline arrangement and any hydrogen bonding involving the carboxylic acid group. Currently, no solid-state NMR studies for this specific compound are documented.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. The calculated exact mass for this compound (C₈H₁₁NO₂S) is 199.0510 g/mol . An HRMS analysis would need to experimentally confirm this mass to within a few parts per million (ppm).

Furthermore, by analyzing the fragmentation pattern in the mass spectrum (MS/MS), the structural components of the molecule can be verified. Expected fragments would likely arise from the loss of the carboxyl group, cleavage of the isopropyl group, or fragmentation of the thiazole ring. Specific experimental HRMS data and a documented fragmentation pattern for this compound are not available.

X-ray Crystallography of this compound and its Crystalline Derivatives

An X-ray crystal structure of this compound would provide unequivocal proof of its molecular structure. It would reveal the precise spatial arrangement of the thiazole ring relative to the butanoic acid chain and confirm the stereochemistry at the chiral alpha-carbon. Such an analysis would also detail intermolecular interactions, like hydrogen-bonding dimers formed by the carboxylic acid groups, which dictate the crystal packing. At present, no crystallographic data for this compound or its crystalline derivatives has been deposited in crystallographic databases or published in scientific journals.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The presence of a carboxylic acid group facilitates the formation of strong, directional hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers through robust O—H⋯O interactions between the carboxyl groups of two adjacent molecules. nih.gov This R22(8) graph set motif is a common and highly stable feature in the crystal structures of carboxylic acids.

Additionally, weaker C—H⋯O hydrogen bonds may be present, involving the carbonyl oxygen of the carboxylic acid and various C-H donors from the isopropyl group or the thiazole ring of adjacent molecules. researchgate.netmdpi.com The interplay of these strong and weak interactions—including O—H⋯O, C—H⋯N, and π–π stacking—results in a well-defined hydrogen-bonding network that governs the crystal cohesion and physical properties of the compound. Analysis of similar heterocyclic structures shows that such varied interactions are fundamental to their solid-state assembly. mdpi.commdpi.com

Polymorphism and Crystal Engineering Studies for the Chemical Compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com These different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.

For this compound, the potential for polymorphism arises from the molecule's conformational flexibility and its capacity to form various hydrogen-bonding motifs. Research on related thiazole-containing compounds, such as N-(1,3-thiazol-2-yl)benzamide, has demonstrated the existence of multiple polymorphs. mdpi.comresearchgate.net In the case of N-(1,3-thiazol-2-yl)benzamide, different polymorphs arise from variations in the geometry of hydrogen-bonded dimers. mdpi.comresearchgate.net

Crystal engineering studies for this compound would focus on systematically controlling the crystallization conditions (e.g., solvent, temperature, and cooling rate) to isolate and characterize different potential polymorphs. By understanding the relationship between molecular conformation, intermolecular interactions, and the resulting crystal packing, it may be possible to selectively produce a desired crystalline form with optimal properties. The presence of both a strong hydrogen-bond donor/acceptor (carboxylic acid) and a heterocyclic ring capable of weaker interactions provides a rich landscape for the formation of diverse supramolecular structures and, consequently, a high likelihood of polymorphic behavior. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural characterization of this compound. These methods provide detailed information about the functional groups present and can offer insights into the molecule's conformational state. ias.ac.inresearchgate.netnih.gov

The IR spectrum is dominated by characteristic absorptions from the carboxylic acid group. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.infoucalgary.ca The C=O stretching vibration gives rise to a very strong and sharp peak, typically found in the range of 1700–1725 cm⁻¹ for saturated carboxylic acids. ucalgary.camdpi.com

The thiazole ring contributes several characteristic bands. C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1500–1650 cm⁻¹ region. C-H stretching vibrations of the aromatic thiazole ring typically appear above 3000 cm⁻¹. The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370–1385 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be observable. The aromatic ring vibrations of the thiazole moiety are often strong and sharp in the Raman spectrum, making it a useful technique for analyzing the heterocyclic portion of the molecule. Conformational analysis may be possible by studying shifts in vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), under varying conditions or in different polymorphic forms. ias.ac.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Very Strong | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium | Weak |

| Thiazole Ring | C-H stretch | 3050-3150 | Medium | Strong |

| Thiazole Ring | C=N / C=C stretch | 1500-1650 | Medium-Strong | Strong |

| Isopropyl Group | C-H stretch | 2870-2960 | Strong | Strong |

| Isopropyl Group | C-H bend | 1370-1385 | Medium | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

This compound possesses a stereocenter at the C2 position of the butanoic acid chain, making it a chiral molecule that can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of such compounds. wikipedia.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

The key chromophore in this molecule for chiroptical analysis is the carboxyl group. The carboxyl group exhibits an n → π* electronic transition at approximately 210–215 nm. chempap.orgresearchgate.net In a chiral environment, this transition becomes optically active and gives rise to a Cotton effect, which is observable in both CD (as a positive or negative band) and ORD (as an anomalous dispersion curve) spectra. chempap.org

The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter adjacent to the carboxyl group. Therefore, ORD and CD spectroscopy can be used to assign the absolute configuration (R or S) of the enantiomers of this compound by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known configuration. researchgate.net

Furthermore, these techniques are highly valuable for determining the enantiomeric excess (ee) or optical purity of a sample. The intensity of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By measuring the specific rotation at a particular wavelength (using ORD) or the ellipticity (using CD) and comparing it to the value for the pure enantiomer, the enantiomeric excess of a mixture can be accurately quantified.

Computational and Theoretical Investigations of 3 Methyl 2 1,3 Thiazol 2 Yl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and intramolecular interactions, which collectively determine the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.

For 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, which contains heteroatoms with lone pairs of electrons. The LUMO is likely distributed over the thiazole ring and the electron-withdrawing carboxylic acid group. Theoretical calculations would provide precise energy values and visualizations of these orbitals.

Interactive Data Table: Illustrative Frontier Molecular Orbital Properties

This table presents typical quantum chemical descriptors that would be calculated for the compound. The values are illustrative and based on similar butanoic acid derivatives studied using DFT methods. biointerfaceresearch.com

| Parameter | Symbol | Illustrative Value (eV) | Significance |

| Energy of HOMO | EHOMO | -6.5 | Electron-donating ability (nucleophilicity) |

| Energy of LUMO | ELUMO | -1.2 | Electron-accepting ability (electrophilicity) |

| Energy Gap | ΔE | 5.3 | Chemical reactivity and kinetic stability |

| Chemical Potential | µ | -3.85 | Tendency of electrons to escape from the system |

| Global Hardness | η | 2.65 | Resistance to change in electron configuration |

| Global Electrophilicity Index | ω | 2.79 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. wuxiapptec.comresearchgate.net

In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. researchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, reflecting their high electronegativity and the presence of lone pairs. These are the primary sites for hydrogen bonding and interaction with positive charges.

Positive Potential (Blue): Located around the acidic hydrogen atom of the carboxyl group, making it the most likely site for deprotonation. wuxiapptec.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. biointerfaceresearch.com

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

In this compound, significant NBO interactions would likely include:

Donation from the lone pairs of the carboxylic oxygen atoms to the antibonding orbitals of adjacent bonds.

Interactions involving the lone pair of the thiazole nitrogen and the π-orbitals of the ring system.

Interactive Data Table: Illustrative NBO Donor-Acceptor Interactions

This table shows examples of stabilization energies (E(2)) from NBO analysis for interactions expected within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (Thiazole) | π(C-C) (Thiazole Ring) | 25.5 | Lone pair donation into ring antibonding orbital |

| LP(2) O (Carbonyl) | σ(C-C) (Adjacent) | 5.2 | Hyperconjugation |

| σ(C-H) (Alkyl Chain) | σ*(C-C) (Adjacent) | 3.8 | Hyperconjugation |

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Quantum Methods

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the energy landscape that governs their interconversion. nih.gov

The molecule possesses several rotatable single bonds, primarily:

The bond between the chiral carbon and the thiazole ring.

The bond between the chiral carbon and the carboxylic acid group.

The bonds within the isobutyl group.

Rotation around these bonds gives rise to a multitude of possible conformations. Computational methods, starting with faster molecular mechanics and followed by more accurate quantum methods (like DFT), are used to systematically explore the potential energy surface. This process identifies the various low-energy conformers (local minima) and the transition states that connect them, revealing the most stable and likely shapes the molecule will adopt. nih.gov

The relative energies of the different conformers are determined by a balance of stabilizing and destabilizing forces. In this compound, two key factors are:

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the acidic proton of the carboxylic acid group and the nitrogen atom of the thiazole ring. researchgate.net The formation of this intramolecular hydrogen bond would constrain the molecule into a specific, pseudo-cyclic conformation, significantly lowering its energy.

Steric Strain: The bulky isobutyl group introduces steric hindrance, which destabilizes certain conformations where it is positioned too close to the thiazole ring or the carboxylic acid group. The lowest-energy conformers will be those that minimize this steric clash while maximizing favorable interactions like hydrogen bonding.

Computational analysis allows for the precise quantification of these effects, predicting the dihedral angles that define the most stable conformers and the energy barriers to rotation between them.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

No specific molecular dynamics (MD) simulation studies on the solution-phase behavior or solvent interactions of this compound have been found in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available studies that specifically predict the spectroscopic parameters for this compound.

Computational chemistry methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). These theoretical predictions are invaluable for confirming the structure of newly synthesized molecules by comparing calculated spectra to experimental data. The process involves optimizing the molecule's geometry and then calculating the shielding tensors for NMR or the harmonic frequencies for vibrational spectra. For a definitive structural assignment, these methods could be applied to the target compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving the Chemical Compound

Specific DFT studies on reaction mechanisms involving this compound are not present in the surveyed literature.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, allowing researchers to calculate the energies of reactants, transition states, and products. This provides a detailed understanding of a reaction's feasibility, kinetics, and thermodynamics. For this compound, DFT could be used to explore its synthesis pathways, potential degradation mechanisms, or its reactivity with other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Approaches (Excluding Biological Outcomes)

No QSAR modeling studies focused on the theoretical or physicochemical properties of this compound were identified.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific property. While often used for predicting biological activity, QSAR can also be applied to model physicochemical properties such as solubility, boiling point, or partitioning behavior, without considering biological outcomes. These models are built by calculating a set of molecular descriptors (numerical representations of chemical structure) and using statistical methods to create a predictive equation. Such a model could be developed for a series of related thiazole derivatives to predict the properties of new, unsynthesized compounds.

Mechanistic Studies of Chemical Transformations Involving 3 Methyl 2 1,3 Thiazol 2 Yl Butanoic Acid

Reactions of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Standard reactions such as esterification, amidation, and reduction can be readily applied to 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid to generate a range of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves the refluxing of the carboxylic acid with an alcohol. The mechanism proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of water yield the ester. To drive the equilibrium towards the product, an excess of the alcohol reactant is often used or water is removed as it is formed.

Amidation: Amides are typically synthesized from the carboxylic acid by a two-step process involving initial activation of the carboxyl group. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the acid into a more reactive acyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the condensation of the carboxylic acid and amine by activating the carboxyl group in situ.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The mechanism involves the transfer of hydride ions from the [AlH₄]⁻ complex to the carbonyl carbon. A second hydride transfer completes the reduction after an initial aldehyde intermediate is formed. Milder reducing agents like borane (B79455) (BH₃) can also be used, often in the form of a borane-tetrahydrofuran (B86392) (BH₃·THF) complex, which offers greater chemoselectivity.

| Transformation | Reagents | Product Functional Group | General Mechanism |

| Esterification | R'-OH, H⁺ (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution |

| Amidation | 1. SOCl₂ or (COCl)₂2. R'R''NH | Amide | Formation of acyl chloride followed by nucleophilic acyl substitution |

| Amidation | R'R''NH, Coupling Agent (e.g., DCC, EDC) | Amide | In situ activation of the carboxylic acid followed by nucleophilic attack of the amine |

| Reduction | 1. LiAlH₄, Et₂O2. H₃O⁺ workup | Primary Alcohol | Nucleophilic hydride attack on the carbonyl carbon |

| Reduction | 1. BH₃·THF2. H₃O⁺ workup | Primary Alcohol | Electrophilic addition of borane to the carbonyl oxygen followed by hydride transfer |

Reactions of the Thiazole (B1198619) Heterocycle: Electrophilic and Nucleophilic Substitutions

The thiazole ring exhibits aromatic character, and its reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur. The electron distribution in the ring dictates the preferred sites for substitution reactions. pharmaguideline.com In general, the C2 position is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. ias.ac.inias.ac.in Conversely, the C5 position is the most electron-rich and is the primary site for electrophilic substitution. pharmaguideline.comnumberanalytics.comresearchgate.net The C4 position is generally less reactive than C5 towards electrophiles. pharmaguideline.com

Electrophilic Aromatic Substitution: Electrophilic attack on the thiazole ring of this compound is predicted to occur preferentially at the C5 position. numberanalytics.comresearchgate.net Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group is typically performed with a mixture of nitric acid and sulfuric acid. The strongly acidic conditions can protonate the thiazole nitrogen, which further deactivates the ring, often requiring harsh conditions. ias.ac.in

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C5 position.

Friedel-Crafts Reactions: Acylation and alkylation are generally difficult to perform on thiazole rings due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. numberanalytics.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the thiazole ring is generally challenging and requires either a strong nucleophile or the presence of a good leaving group on the ring. pharmaguideline.comnumberanalytics.com The C2 position is the most likely site for such reactions due to its electron-deficient nature. ias.ac.in For the parent compound, direct substitution of a hydride ion is not feasible. However, if a derivative with a leaving group (e.g., a halogen) at the C2 position were synthesized, it could undergo nucleophilic displacement.

| Reaction Type | Position | Typical Reagents | Expected Product |

| Electrophilic Halogenation | C5 | NBS or NCS | 5-Halo-2-(1-carboxy-2-methylpropyl)thiazole |

| Electrophilic Nitration | C5 | HNO₃, H₂SO₄ | 5-Nitro-2-(1-carboxy-2-methylpropyl)thiazole |

| Nucleophilic Substitution | C2 | Nu⁻ (requires leaving group at C2) | Substitution of the leaving group by the nucleophile |

Derivatization Strategies for Functional Group Modulation and Scaffold Diversification

Derivatization of this compound is a key strategy for modulating its physicochemical properties and exploring its potential in areas like medicinal chemistry. nih.govijper.org By systematically modifying the different functional groups, libraries of new compounds can be generated for structure-activity relationship (SAR) studies.

Carboxylic Acid Modulation: As detailed in section 5.1, the carboxylic acid can be converted into a wide array of esters and amides. This allows for fine-tuning of properties such as lipophilicity, solubility, and metabolic stability. The resulting esters and amides can also serve as isosteres for the carboxylic acid, potentially altering the molecule's interaction with biological targets.

Thiazole Ring Diversification: The thiazole ring can be functionalized, primarily through electrophilic substitution at the C5 position (section 5.2). Introducing various substituents (halogens, nitro groups, etc.) on the heterocycle alters the electronic properties and steric profile of the molecule. These new functional groups can also serve as handles for further reactions, such as cross-coupling reactions on a halogenated derivative. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The entire thiazole ring or the butanoic acid chain could be replaced with other groups to create novel scaffolds. For instance, the thiazole could be replaced by other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) to probe the importance of the specific heteroatoms for biological activity.

Investigation of Reaction Kinetics and Thermodynamics for Synthetic Pathways of the Chemical Compound

A common route to 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or its equivalent. nih.govnih.gov For the target molecule, this would likely involve the reaction of thioformamide (B92385) with a suitable α-halo-3-methylbutanoic acid derivative.

Reaction Kinetics: Kinetic studies would measure the rate of the reaction under various conditions (temperature, concentration, catalyst). This data would help elucidate the reaction mechanism and identify the rate-determining step. For example, in the Hantzsch synthesis, factors like the nature of the halogen in the α-halo acid and the nucleophilicity of the thioamide would significantly influence the reaction rate. Steric hindrance from the isopropyl group adjacent to the reaction center could also slow the reaction compared to less hindered substrates.

Thermodynamics: Thermodynamic analysis would determine the change in Gibbs free energy (ΔG) for the reaction, indicating the position of the equilibrium and the theoretical yield. For reversible reactions like Fischer esterification, understanding the thermodynamics is crucial for optimizing conditions to favor product formation, for example, by removing water to shift the equilibrium according to Le Chatelier's principle. Most bond-forming reactions in the synthesis of the target compound and its derivatives are exothermic and have a negative ΔG, indicating they are thermodynamically favorable.

Chemo- and Regioselective Transformations of the Chemical Compound

The presence of multiple functional groups in this compound necessitates chemo- and regioselective control during its chemical transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of another.

Carboxylic Acid vs. Thiazole: The carboxylic acid can be selectively activated without affecting the thiazole ring. For example, conversion to an acyl chloride using SOCl₂ is highly selective for the carboxyl group. Conversely, electrophilic substitution on the thiazole ring (e.g., bromination with NBS) can often be performed under conditions that leave the carboxylic acid untouched. The reduction of the carboxylic acid with LiAlH₄ is a powerful transformation, and while the thiazole ring is generally stable to these conditions, highly forcing conditions could potentially lead to ring reduction or cleavage. pharmaguideline.com Using a milder reagent like BH₃·THF would enhance chemoselectivity for the reduction of the carboxylic acid.

Regioselectivity: This refers to the preferential reaction at one specific site within a functional group or on the aromatic ring.

Thiazole Ring Substitution: As discussed in section 5.2, electrophilic aromatic substitution on the 2-substituted thiazole ring is highly regioselective. The directing effects of the ring heteroatoms and the existing substituent strongly favor reaction at the C5 position over the C4 position. pharmaguideline.comresearchgate.net Any formamidation reaction, for instance, would be expected to take place at a specific position based on the electronic nature of the ring. researchgate.net

By carefully choosing reagents and reaction conditions, it is possible to selectively manipulate each part of the this compound molecule, enabling the rational design and synthesis of complex derivatives.

Exploration of Biological Activity and Molecular Interactions of 3 Methyl 2 1,3 Thiazol 2 Yl Butanoic Acid Strictly in Vitro and Mechanistic Focus

In Vitro Receptor Binding Assays for Identification of Potential Macromolecular Targets

To identify potential macromolecular targets of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid, a comprehensive screening against a panel of known biological receptors would be required. This is typically achieved through competitive binding assays where the compound's ability to displace a radiolabeled or fluorescently-labeled ligand from its receptor is measured.

A hypothetical screening could involve receptors from various families, such as G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. For instance, given the structural motifs present in other biologically active thiazole (B1198619) derivatives, one might hypothesize potential interactions with receptors involved in metabolic or inflammatory pathways. nih.gov

Table 1: Hypothetical In Vitro Receptor Binding Assay Data This table illustrates the kind of data that would be generated from such assays. The values are purely illustrative.

| Receptor Target | Ligand Displaced | IC₅₀ (µM) | Kᵢ (µM) |

| Integrin αvβ3 | [³H]-Echistatin | > 100 | > 100 |

| PPARγ | [³H]-Rosiglitazone | 25.4 | 15.2 |

| GABA Receptor | [³H]-Muscimol | > 100 | > 100 |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Enzyme Inhibition Studies and Mechanistic Elucidation of Action

Should initial screenings suggest an interaction with an enzyme, detailed kinetic studies would be necessary to elucidate the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. By analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) can be determined.

For example, if the compound were to inhibit a hypothetical kinase, one would measure the phosphorylation of a substrate peptide over time at different ATP and inhibitor concentrations.

To understand how this compound might interact with an enzyme's active site, techniques such as X-ray crystallography of the enzyme-inhibitor complex or computational molecular docking could be employed. These methods provide insights into the specific amino acid residues involved in binding and the orientation of the inhibitor within the active site.

Ligand efficiency (LE) is a metric used to evaluate the binding energy per non-hydrogen atom of a compound. It is a useful parameter in early drug discovery for optimizing fragments and lead compounds. LE would be calculated from the binding affinity (e.g., Kᵢ or Kₔ) and the number of heavy atoms in the molecule.

Cell-Based Assays for Cellular Pathway Modulation (excluding cell viability and toxicity)

To determine the effect of this compound on cellular pathways, a variety of cell-based assays would be employed. These assays move beyond simple binding or enzyme inhibition to assess the compound's functional consequences within a cellular context. For example, if the compound were hypothesized to modulate an inflammatory pathway, one could use reporter gene assays to measure the activity of transcription factors like NF-κB, or ELISA to quantify the secretion of cytokines such as TNF-α or IL-6 from immune cells.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, NMR Titration)

To directly measure the binding affinity and thermodynamics of the interaction between this compound and a purified protein target, biophysical techniques are essential.

Surface Plasmon Resonance (SPR) would provide real-time data on the association and dissociation rates of the compound binding to a protein immobilized on a sensor chip, allowing for the determination of the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC) measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

NMR Titration , such as Chemical Shift Perturbation (CSP) studies, could identify the specific residues of the protein involved in the interaction by monitoring changes in the NMR spectrum of the protein upon addition of the ligand.

Structure-Activity Relationship (SAR) Development from In Vitro Biological Data for the Chemical Compound

A systematic exploration of the structure-activity relationship (SAR) would involve the synthesis and biological evaluation of a series of analogs of this compound. By modifying different parts of the molecule—such as the methyl group, the butanoic acid chain, and substituents on the thiazole ring—and observing the impact on biological activity, key structural features required for potency and selectivity can be identified.

Table 2: Illustrative Structure-Activity Relationship Data This table provides a hypothetical example of how SAR data might be presented. The activity data is not based on experimental results.

| Compound | R¹ (at position 3) | R² (thiazole) | Biological Activity (IC₅₀, µM) |

| Parent | -CH(CH₃)₂ | -H | 25.4 |

| Analog 1 | -CH₃ | -H | 48.2 |

| Analog 2 | -CH(CH₃)₂ | 4-Cl | 15.8 |

| Analog 3 | -CH(CH₃)₂ | 5-Br | 32.1 |

This systematic approach would guide the optimization of the compound towards a more potent and selective modulator of a specific biological target.

Mechanistic Insights into Molecular Recognition of this compound by Biological Macromolecules

There are no available studies that describe the interaction of this compound with any biological macromolecules. Research elucidating its binding modes, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces with proteins, enzymes, or nucleic acids, has not been published. Consequently, details regarding its molecular recognition are unknown.

Antimicrobial Activity Investigations and Putative Mechanisms of Action (In Vitro Studies Only)

There is no published data on the in vitro antimicrobial activity of this compound against any bacterial or fungal strains. As such, information regarding its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or any potential mechanisms of antimicrobial action is not available.

Applications and Potential As a Synthetic Precursor or Ligand in Chemical Science

Role of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid as a Chiral Building Block in Asymmetric Synthesis

Chiral carboxylic acids that possess an α-stereogenic center are fundamental components in numerous natural products, pharmaceuticals, and are considered privileged chiral ligands and catalysts. researchgate.netrsc.org The asymmetric synthesis of such molecules is a cornerstone of modern organic chemistry, aiming to produce enantiomerically pure compounds. researchgate.netresearchgate.net this compound, by virtue of its stereocenter at the α-position to the carboxyl group, is a valuable chiral building block.

Derived from the natural amino acid valine, this compound offers a readily available source of chirality. Its structure can be leveraged in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. Methodologies such as the diastereoselective bromination of enolates followed by azide displacement, or the direct electrophilic azidation of chiral imide enolates, represent practical approaches for creating α-azido carboxylic acids, which are versatile synthons for α-amino acids. documentsdelivered.com The thiazole (B1198619) ring itself is a common feature in chiral ligands used for asymmetric catalysis, suggesting that derivatives of this compound could be employed in creating novel catalytic systems. rsc.org The development of catalysts for the enantioselective synthesis of α-chiral carboxylic acids remains an active area of research, with both organocatalysis and transition metal catalysis offering powerful strategies. researchgate.netrsc.org

Utilization in the Synthesis of Complex Natural Products or Advanced Chemical Scaffolds

The thiazole nucleus is a privileged scaffold found in a vast array of natural products with diverse biological activities, including antibiotics, anticancer agents, and anti-inflammatory drugs. nih.govresearchgate.nettandfonline.com Many of these complex molecules are peptides or polyketides where the thiazole ring is biosynthesized from cysteine precursors. tandfonline.comwikipedia.org Synthetic access to these compounds often relies on building blocks that already contain the thiazole moiety.

This compound represents a key fragment corresponding to a thiazole-functionalized valine unit. This motif is present in various marine-derived natural products, such as certain cyclopeptides that exhibit potent biological activities. nih.gov The compound can serve as a starting material for the total synthesis of such molecules through peptide coupling and macrocyclization strategies.

Furthermore, the thiazole ring is a versatile platform for constructing advanced chemical scaffolds in medicinal chemistry. nih.gov For instance, thiazole derivatives have been investigated as potent inhibitors of various enzymes. nih.gov The structural framework of this compound can be elaborated through functionalization of the carboxylic acid, the thiazole ring, or the isopropyl group to generate libraries of novel compounds for drug discovery programs.

Ligand Design for Organocatalysis or Transition Metal Catalysis Based on the Thiazole and Carboxylic Acid Functionalities

The design of effective chiral ligands is central to the field of asymmetric catalysis. nih.govbeilstein-journals.org this compound possesses two key functional groups that make it an excellent candidate for ligand design: the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylic acid. These groups can act as Lewis basic sites to coordinate with metal centers, making the molecule a potential bidentate N,O-ligand.

In transition metal catalysis, ligands containing both nitrogen and oxygen donor atoms are widely used. nih.gov The thiazole nitrogen can coordinate to a metal, while the carboxylate can bind in a monodentate, bidentate, or bridging fashion. This versatility allows for the formation of stable metal complexes with tunable steric and electronic properties. acs.org Chiral ligands containing sulfur and nitrogen atoms have also proven effective in various asymmetric transformations. The inherent chirality of this compound can induce enantioselectivity in metal-catalyzed reactions, such as hydrogenations, C-H functionalization, or cross-coupling reactions. mdpi.com

In the realm of organocatalysis, thiazole derivatives have been explored for their catalytic activity. nih.govresearchgate.net The thiazolium salt, formed by N-alkylation of the thiazole ring, is a classic precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The carboxylic acid functionality could serve to anchor the catalyst to a support or to introduce secondary interactions that influence the catalytic outcome.

| Functional Group | Coordination Site | Potential Role in Catalysis | Example Reaction Type |

|---|---|---|---|

| Thiazole Ring (N-donor) | Nitrogen Atom | Acts as a Lewis base to bind transition metals, forming a stable metal-ligand complex. | Asymmetric Hydrogenation, Cross-Coupling |

| Carboxylic Acid (O-donor) | Oxygen Atoms | Can coordinate as a carboxylate anion in a monodentate, bidentate chelating, or bridging fashion to stabilize metal centers. | Polymerization, Oxidation Reactions |

| Combined N,O-donation | Nitrogen and Oxygen | Acts as a bidentate chelating ligand, creating a rigid chiral environment around the metal center. | Enantioselective C-H Functionalization |

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers for Materials Science Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comsemanticscholar.org The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting material. Linkers containing N-heterocyclic groups and carboxylic acids are widely employed due to their strong and predictable coordination with metal centers. mdpi.com

This compound is an ideal candidate for a linker in the synthesis of MOFs and CPs. mdpi.com The carboxylate group can bridge multiple metal centers, while the thiazole nitrogen provides an additional coordination site. mdpi.com This dual functionality can lead to the formation of robust, multidimensional networks. Thiazole- and thiazolothiazole-based linkers have been successfully used to construct MOFs with applications in luminescence, catalysis, and gas storage. mdpi.comrsc.orgresearchgate.netnih.govacs.orgresearchgate.net The chirality of the linker can also be transferred to the final framework, leading to chiral MOFs which are of great interest for enantioselective separations and catalysis.

| Linker Type | Functional Groups | Resulting MOF Properties | Potential Application |

|---|---|---|---|

| Aromatic Polycarboxylates (e.g., Terephthalic acid) | Carboxylic Acids | High porosity, thermal stability | Gas storage |

| Azole-based Linkers (e.g., Imidazole, Triazole) | N-heterocycles | Catalytic sites, chemical sensing | Catalysis, Sensing |

| Thiazole-Carboxylates | N-heterocycle, Carboxylic Acid | Luminescence, Chirality, Catalysis | Luminescent sensors, Chiral separation |

| Thiazolothiazole-based Linkers | Fused N-heterocycles, Pyridyl/Carboxylate groups | Photocatalysis, High stability | CO2 reduction, Organic transformations |

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The rational design of molecules that can self-assemble into well-defined architectures is a key goal in this field. This compound contains multiple functional groups capable of engaging in specific intermolecular interactions that can drive self-assembly.

The carboxylic acid group is a strong hydrogen-bond donor and acceptor, capable of forming robust hydrogen-bonded dimers or chains. nih.gov The thiazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions, where the electron-rich rings stack on top of each other. rsc.orgresearchgate.net Additionally, weaker C-H···N or C-H···O hydrogen bonds can further stabilize the resulting supramolecular structure. nih.gov The interplay of these interactions—hydrogen bonding, π-π stacking, and van der Waals forces—can direct the assembly of the molecules into ordered one-, two-, or three-dimensional structures in the solid state. rsc.orguj.edu.pl Understanding these interactions is crucial for crystal engineering and the design of new materials with desired properties.

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Influence on Assembly |

|---|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic Acid Dimer | 20-40 | Strong, directional interaction leading to dimers or chains. |

| π-π Stacking | Thiazole Rings | 5-20 | Leads to columnar or layered structures. |

| N-H···O/N Hydrogen Bond | Amide derivatives | 15-30 | Directional control in peptide-like structures. |

| C-H···π Interaction | Alkyl groups and Thiazole ring | 2-10 | Fine-tunes molecular packing. |

Potential for Functional Polymers and Advanced Materials via Derivatization

The derivatization of core molecules is a powerful strategy for creating new functional polymers and advanced materials. thermofisher.com this compound offers a versatile platform for such modifications, primarily through its reactive carboxylic acid group.

The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. libretexts.orgchromforum.org This allows the molecule to be incorporated into polymer chains through condensation polymerization or by being attached as a pendant group to a pre-existing polymer backbone. For example, esterification or amidation with a diol or diamine monomer, respectively, could produce polyesters or polyamides. warwick.ac.uk The resulting polymers would feature the thiazole moiety and the chiral center regularly spaced along the chain, potentially imparting unique optical, thermal, or biological properties to the material.

Thiazole-containing polymers are of interest for applications in electronics and materials science. chemimpex.comosti.gov For instance, thiazolothiazole-linked porous organic polymers have been synthesized and show selective CO2 uptake. rsc.org By derivatizing this compound, it is conceivable to create polymers for applications ranging from chiral stationary phases in chromatography to advanced coatings and specialty resins. chemimpex.com

The compound is listed in several chemical supplier databases, indicating its availability for research purposes. However, dedicated studies exploring the future research directions outlined in the prompt are not presently available. The information required to generate a thorough, informative, and scientifically accurate article based on the provided structure does not exist in the public domain.

Therefore, it is not possible to fulfill the request as the foundational research on "this compound" for the specified topics has not been published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.